Anti-inflammatory agent 14
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Overview
Description
Anti-inflammatory agent 14 is a compound known for its significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammation and has shown promising results in various scientific research applications. The compound is particularly noted for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration of 2 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 14 involves a multi-step process. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for scientific research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its anti-inflammatory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anti-inflammatory agent 14 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents and to develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The anti-inflammatory effects of Anti-inflammatory agent 14 are primarily due to its ability to inhibit key inflammatory mediators. The compound targets and inhibits the activity of enzymes such as cyclooxygenase and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory molecules like prostaglandins and nitric oxide . By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: These compounds share a similar core structure and exhibit anti-inflammatory properties.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Compounds like ibuprofen and aspirin also inhibit cyclooxygenase enzymes but may have different side effect profiles.
Uniqueness
Anti-inflammatory agent 14 is unique in its specific inhibition of Mycobacterium tuberculosis H37Rv, making it a valuable compound for research in tuberculosis treatment . Additionally, its distinct synthetic route and reaction conditions set it apart from other anti-inflammatory agents.
Biological Activity
Overview
Anti-inflammatory agent 14 is a compound recognized for its significant anti-inflammatory properties, particularly in inhibiting key inflammatory mediators. This compound has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Its unique mechanism of action and effectiveness against specific pathogens, such as Mycobacterium tuberculosis H37Rv, make it a valuable subject of research.
The biological activity of this compound primarily involves the inhibition of enzymes that play critical roles in the inflammatory response. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : The compound effectively inhibits both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, leading to reduced inflammation and pain.
- Inducible Nitric Oxide Synthase (iNOS) Inhibition : By inhibiting iNOS, this compound reduces the production of nitric oxide, a pro-inflammatory mediator that contributes to inflammation and tissue damage.
- Cytokine Modulation : The compound modulates the expression of various pro-inflammatory cytokines, thereby influencing the overall inflammatory response.
Mechanism | Effect on Inflammation |
---|---|
COX Inhibition | Reduces prostaglandin synthesis |
iNOS Inhibition | Lowers nitric oxide production |
Cytokine Modulation | Decreases pro-inflammatory cytokines |
Case Studies
-
Efficacy Against Mycobacterium tuberculosis :
- A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 2 micromolar against Mycobacterium tuberculosis H37Rv, indicating its potential as an antimicrobial agent in treating tuberculosis .
-
Impact on Inflammatory Diseases :
- Research conducted on animal models showed that treatment with this compound led to significant reductions in markers of inflammation, such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), suggesting its therapeutic efficacy in conditions like rheumatoid arthritis .
-
Comparative Analysis with Other Compounds :
- When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, this compound exhibited a more selective action on specific inflammatory pathways, potentially leading to fewer side effects .
Table 2: Comparative Efficacy
Compound | Mechanism | Efficacy Against Inflammation | Side Effects |
---|---|---|---|
This compound | COX & iNOS Inhibition | High | Minimal |
Ibuprofen | COX Inhibition | Moderate | Gastrointestinal Issues |
Aspirin | COX Inhibition | Moderate | Bleeding Risks |
Scientific Applications
This compound has a wide range of applications across different fields:
- Chemistry : Used as a model compound to study anti-inflammatory mechanisms and develop new synthetic methodologies.
- Biology : Investigated for its effects on cellular processes related to inflammation.
- Medicine : Explored for potential therapeutic applications in treating various inflammatory diseases.
Industrial Production
The synthesis of this compound involves multi-step processes utilizing reagents like triethyl orthoformate and ammonium acetate under specific catalytic conditions. This process is optimized for high yield and purity to meet research standards .
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21) |
InChI Key |
NILPSABXLUXHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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